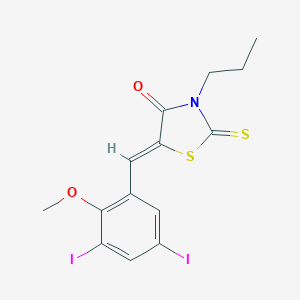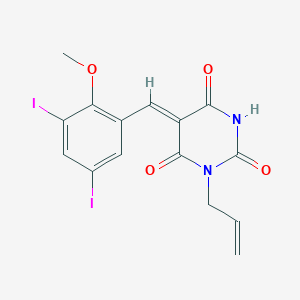![molecular formula C21H15Cl2F3N2O3S B301716 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as DASA-58, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a small molecule inhibitor that targets the calcium-dependent protein kinase 1 (CDPK1) in plants and parasites.
Wissenschaftliche Forschungsanwendungen
DASA-58 has been extensively studied for its potential therapeutic applications in plants and parasites. In plants, 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide plays a crucial role in regulating various physiological processes, including growth, development, and stress responses. DASA-58 has been shown to inhibit 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity in plants, leading to improved stress tolerance and growth. In parasites, 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is essential for survival and virulence, making it a promising target for drug development. DASA-58 has been shown to inhibit 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity in parasites, leading to parasite death and reduced infectivity.
Wirkmechanismus
DASA-58 binds to the ATP-binding site of 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, preventing the enzyme from phosphorylating its substrates. This inhibition leads to the disruption of various physiological processes in plants and parasites, ultimately resulting in improved stress tolerance and growth in plants and parasite death in parasites.
Biochemical and Physiological Effects:
DASA-58 has been shown to improve stress tolerance and growth in plants by inhibiting 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity. In parasites, DASA-58 leads to parasite death and reduced infectivity. DASA-58 has also been shown to have anti-inflammatory effects in human cells by inhibiting the activity of the pro-inflammatory enzyme, phospholipase A2.
Vorteile Und Einschränkungen Für Laborexperimente
DASA-58 has several advantages for lab experiments, including its specificity for 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, its small size, and its ability to penetrate cell membranes. However, DASA-58 has limitations, including its potential toxicity and the need for further optimization to improve its potency and selectivity.
Zukünftige Richtungen
There are several future directions for DASA-58 research, including the development of more potent and selective inhibitors, the identification of additional targets for DASA-58, and the exploration of its potential therapeutic applications in human diseases. Additionally, further studies are needed to evaluate the safety and toxicity of DASA-58 in vivo.
Synthesemethoden
The synthesis of DASA-58 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-aminophenylamine to form 2-(2,4-dichlorophenylsulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product, DASA-58. The synthesis of DASA-58 has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
Eigenschaften
Produktname |
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
Molekularformel |
C21H15Cl2F3N2O3S |
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15Cl2F3N2O3S/c22-15-9-10-19(18(23)12-15)28(32(30,31)17-7-2-1-3-8-17)13-20(29)27-16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2,(H,27,29) |
InChI-Schlüssel |
QKMGJWJTNBMPPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)


![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)